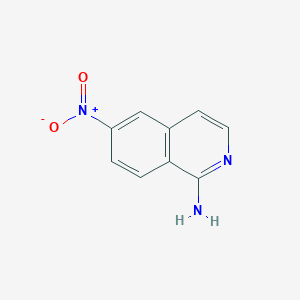
6-硝基异喹啉-1-胺
描述
Chemical Reactions Analysis
Nitrosamines, which are related to amines, are formed by the reaction of secondary amines with nitrite under acidic conditions . Biogenic amines are formed mainly by decarboxylation of amino acids or by amination and transamination of aldehydes and ketones .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . They have various physical and chemical properties, including solubility and boiling points .科学研究应用
胺化过程
6-硝基异喹啉-1-胺在各种胺化过程中被使用。例如,Woźniak等人(1990年)的研究重点介绍了5-和8-硝基异喹啉的胺化反应,生成相应的氨基化合物,如6-和7-氨基衍生物(Woźniak等人,1990年)。同样,Bakke等人(2001年)进行了对3-硝基吡啶的选择性邻位亲核胺化研究,包括4-硝基异喹啉,在1-位进行胺化(Bakke et al., 2001)。
合成吲哚并[3,2-a]异喹啉-6-胺
Balog等人(2013年)的研究描述了使用涉及4-取代1-溴异喹啉-3-胺的过程合成荧光吲哚并[3,2-a]异喹啉-6-胺(Balog et al., 2013)。
抗菌特性
Al-Hiari等人(2007年)探讨了从涉及硝基异喹啉的过程中衍生的8-硝基氟喹诺酮模型的抗菌特性。他们证明这些化合物对各种菌株显示出显著的抗菌活性(Al-Hiari et al., 2007)。
抗心律失常活性
在药物化学领域,Neumeyer等人(1977年)合成了带有氨基乙酰胺侧链的苄基异喹啉衍生物,评估了它们的抗心律失常效果。这种合成涉及硝基苄基异喹啉的还原(Neumeyer et al., 1977)。
杂环合成
Deady和Quazi(1992年)描述了1-甲基异喹啉-3,4-二胺的合成,导致融合吡嗪环的形成。这个过程包括苯环中的硝化步骤(Deady & Quazi, 1992)。
新型高能中间体类似物
Gössnitzer和Punkenhofer(2003年)研究了1,6,7,11b-四氢-2H-嘧啶并[4,3-a]异喹啉-4-胺的合成,探讨了其作为麦角固醇生物合成抑制剂的潜力(Gössnitzer & Punkenhofer,2003年)。
脂环胺的合成
Rickertsen等人(2020年)的研究展示了胺的氧化还原中和环化反应,例如四氢异喹啉与邻-(硝基甲基)苯甲醛的反应。这种方法为合成四氢原嗜酸脂碱打开了途径(Rickertsen et al., 2020)。
安全和危害
作用机制
Target of Action
The primary target of 6-Nitroisoquinolin-1-amine is the RAF1 serine/threonine kinase . RAF1 is a part of the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .
Mode of Action
6-Nitroisoquinolin-1-amine interacts with its target, RAF1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the ERK pathway, leading to changes in cell survival and proliferation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway, a well-known cell signaling network . This pathway is composed of a sequential signaling cascade involving several kinases, including RAF . By inhibiting RAF1 kinase, 6-Nitroisoquinolin-1-amine disrupts this pathway, leading to downstream effects on cell survival, growth, and proliferation .
Pharmacokinetics
Similar compounds, such as quinolones, are known to have good tissue penetration and broad-spectrum activity
Result of Action
The inhibition of RAF1 kinase by 6-Nitroisoquinolin-1-amine can lead to antiproliferative activity against certain cells, such as the A375P melanoma cell line . This suggests that the compound could potentially be used in the treatment of diseases characterized by overactive RAF1 kinase, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of 6-Nitroisoquinolin-1-amine could potentially be influenced by various environmental factors. For instance, the presence of nitrogen compounds in the environment could potentially affect the formation and action of nitro-containing compounds like 6-Nitroisoquinolin-1-amine . .
属性
IUPAC Name |
6-nitroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXGAXNRZCOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620104 | |
| Record name | 6-Nitroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisoquinolin-1-amine | |
CAS RN |
681427-41-8 | |
| Record name | 6-Nitroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroisoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)
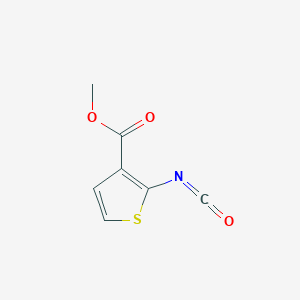


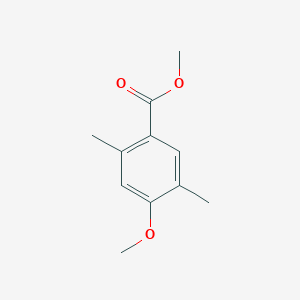
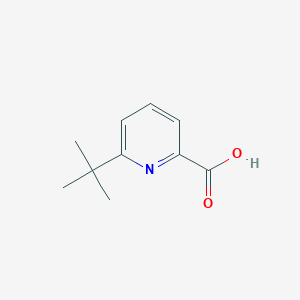

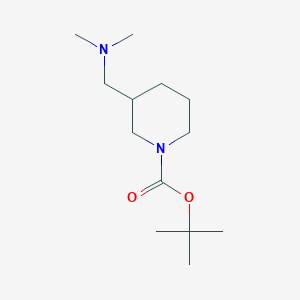
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
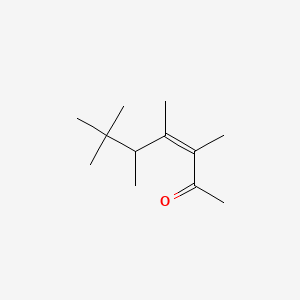
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)